molecular formula C21H29NO7 B1675183 L-3-HYDROXY-N-METHYLMORPHINAN DIHYDRATE CAS No. 5985-38-6

L-3-HYDROXY-N-METHYLMORPHINAN DIHYDRATE

Cat. No.: B1675183
CAS No.: 5985-38-6
M. Wt: 407.5 g/mol
InChI Key: RWTWIZDKEIWLKQ-IWWMGODWSA-N
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Description

Levorphanol tartrate is a potent synthetic opioid analgesic used primarily for the management of moderate to severe pain. It is a member of the morphinan class of drugs and is known for its high efficacy and potency, being up to eight times more potent than morphine . Levorphanol tartrate is used in various medical settings, including preoperative medication and chronic pain management.

Chemical Reactions Analysis

Types of Reactions: Levorphanol tartrate undergoes various chemical reactions, including:

    Oxidation: Levorphanol can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert levorphanol to its corresponding alcohols or amines.

    Substitution: Levorphanol can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various derivatives of levorphanol, such as ketones, alcohols, and substituted amines, which can have different pharmacological properties .

Scientific Research Applications

Overview

Levorphanol is primarily used for pain management and has been recognized for its efficacy in treating moderate to severe pain. It acts on the central nervous system by binding to opioid receptors, particularly the mu-opioid receptor, while also interacting with delta and kappa receptors. This multifaceted action contributes to its analgesic properties as well as potential side effects.

Scientific Research Applications

Levorphanol's applications span various fields, including chemistry, biology, and medicine:

  • Analytical Chemistry :
    • Levorphanol serves as a reference standard in the development and validation of analytical methods for opioid drugs. Its unique chemical properties allow researchers to establish benchmarks for testing other opioids .
  • Biological Studies :
    • Researchers investigate levorphanol's effects on cellular signaling pathways related to pain perception. Studies focus on its interaction with opioid receptors and the subsequent physiological responses, which can inform the development of new analgesics .
  • Clinical Research :
    • Levorphanol is extensively studied for its pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (effects and mechanisms of action). Clinical trials assess its effectiveness compared to other opioids, aiming to optimize pain management strategies .
  • Pharmaceutical Development :
    • The pharmaceutical industry utilizes levorphanol in developing new formulations aimed at improving efficacy and reducing side effects. Extended-release formulations are particularly important for chronic pain management .

Case Studies

Recent studies highlight various aspects of levorphanol's application:

  • Pain Management : A clinical trial demonstrated that levorphanol provides effective pain relief in patients with chronic pain conditions when compared to traditional opioids like morphine. The study noted a favorable side effect profile, making it a viable alternative for patients at risk of opioid addiction .
  • Pharmacokinetic Studies : Research involving the pharmacokinetics of extended-release formulations showed that levorphanol maintains therapeutic levels longer than immediate-release forms, offering sustained pain relief with fewer dosing intervals .

Comparative Analysis Table

PropertyLevorphanolOther Opioids (e.g., Morphine)
Binding AffinityHigh at mu-receptorsVaries by opioid
Duration of ActionExtendedShorter
Side Effect ProfileLower incidenceHigher incidence
Formulation AvailabilityExtended-release optionsVarious forms available

Comparison with Similar Compounds

Uniqueness: Levorphanol tartrate’s unique combination of mu-opioid receptor agonism, NMDA receptor antagonism, and serotonin-norepinephrine reuptake inhibition makes it particularly effective for managing neuropathic pain and chronic pain conditions that may not respond well to other opioids .

Biological Activity

L-3-Hydroxy-N-methylmorphinan dihydrate, commonly known as levorphanol, is a synthetic opioid with significant analgesic properties. This compound has garnered attention due to its unique pharmacological profile, which includes potent activity at the μ-opioid receptor (MOR) and lesser activity at the κ-opioid receptor (KOR) and δ-opioid receptor (DOR). This article reviews its biological activity, focusing on binding affinities, pharmacological effects, and clinical implications.

Binding Affinity and Selectivity

The binding affinity of this compound at various opioid receptors is crucial for understanding its therapeutic potential. Research has demonstrated that this compound exhibits high selectivity for the MOR over KOR and DOR.

Compound K i (nM) Selectivity (MOR/KOR/DOR)
Levorphanol0.88 ± 0.141/27/156
Morphine0.421/27/156
Hydrocodone9.5 ± 0.731/27/>1100

Table 1 summarizes the binding affinities of levorphanol compared to other opioids, indicating its strong affinity for MOR, which is essential for its analgesic effects .

Pharmacological Effects

Levorphanol is known for its analgesic efficacy, comparable to morphine but with a different side effect profile. It has been shown to produce less respiratory depression while maintaining effective pain relief. Studies indicate that levorphanol's antinociceptive potency can be significantly enhanced through chemical modifications that increase its MOR binding affinity .

Case Studies

  • Chronic Pain Management : In a clinical study involving patients with chronic pain, levorphanol was administered as part of an extended-release formulation. Results indicated that patients experienced significant pain relief with a lower incidence of gastrointestinal side effects compared to traditional opioids like morphine .
  • Respiratory Safety Profile : A comparative analysis of levorphanol and other opioids demonstrated that levorphanol's pharmacokinetics allow for effective pain management without the severe respiratory depression often associated with other opioids. This makes it a viable option for patients at risk for respiratory complications .

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction between levorphanol and the MOR. The absence of specific steric clashes in its molecular structure enhances binding affinity, which is crucial for its agonistic activity at the receptor . These studies suggest that modifications to the morphinan skeleton can lead to improved pharmacological profiles.

Properties

CAS No.

5985-38-6

Molecular Formula

C21H29NO7

Molecular Weight

407.5 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;1-,2-/m01/s1

InChI Key

RWTWIZDKEIWLKQ-IWWMGODWSA-N

SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O.O.O

Isomeric SMILES

CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O

Appearance

Solid powder

Pictograms

Acute Toxic; Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Levorphanol tartrate;  Levo-dromoran;  Levorphanol D-tartrate dihydrate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-3-HYDROXY-N-METHYLMORPHINAN DIHYDRATE
Reactant of Route 2
L-3-HYDROXY-N-METHYLMORPHINAN DIHYDRATE
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L-3-HYDROXY-N-METHYLMORPHINAN DIHYDRATE
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L-3-HYDROXY-N-METHYLMORPHINAN DIHYDRATE
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L-3-HYDROXY-N-METHYLMORPHINAN DIHYDRATE
Reactant of Route 6
L-3-HYDROXY-N-METHYLMORPHINAN DIHYDRATE

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